molecular formula C20H16ClN3O2 B11466616 5-(3-chlorobenzyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

5-(3-chlorobenzyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

Cat. No.: B11466616
M. Wt: 365.8 g/mol
InChI Key: AGBREWYSFIEQCN-UHFFFAOYSA-N
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Description

5-(3-Chlorobenzyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a 3-chlorobenzyl group at position 5, a methyl group at position 6, and a phenyl group at position 2.

Properties

Molecular Formula

C20H16ClN3O2

Molecular Weight

365.8 g/mol

IUPAC Name

5-[(3-chlorophenyl)methyl]-6-methyl-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione

InChI

InChI=1S/C20H16ClN3O2/c1-12-16(11-13-6-5-7-14(21)10-13)18(25)17-19(22-12)23-24(20(17)26)15-8-3-2-4-9-15/h2-10H,11H2,1H3,(H2,22,23,25)

InChI Key

AGBREWYSFIEQCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(N1)NN(C2=O)C3=CC=CC=C3)CC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5-(3-chlorobenzyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. The reaction is catalyzed by trifluoracetic acid, leading to the formation of the desired pyrazolo[3,4-b]pyridine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds similar to 5-(3-chlorobenzyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione have shown promising results against various cancer cell lines:

  • Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : These compounds often inhibit key enzymes involved in tumor growth and proliferation.

In one study, derivatives were assessed for their ability to induce apoptosis in cancer cells, revealing that modifications at specific positions significantly enhanced their cytotoxic effects .

Antimicrobial Activity

The compound exhibits potential antimicrobial properties. Research indicates that similar pyrazolo compounds can effectively target bacteria and fungi:

  • Target Pathogens : Mycobacterium tuberculosis and other pathogenic bacteria.
  • IC50 Values : Some derivatives have shown IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis .

Anti-inflammatory Effects

Preliminary studies suggest that pyrazolo[3,4-b]pyridine derivatives may also possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Synthesis and Functionalization

The synthesis of 5-(3-chlorobenzyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves multi-step reactions:

  • Formation of the Pyrazole Core : This is achieved through cyclocondensation reactions involving appropriate hydrazine derivatives.
  • Functionalization : Subsequent steps involve introducing various substituents to enhance biological activity.

The synthesis pathway often employs standard organic reactions such as nucleophilic substitutions and acylation to achieve the desired structure .

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of pyrazolo[3,4-b]pyridine derivatives demonstrated their effectiveness against multiple cancer cell lines. The research focused on evaluating the structure-activity relationship (SAR) to identify key modifications that enhance anticancer efficacy.

Case Study 2: Antimicrobial Testing

In another investigation, researchers tested various derivatives against Mycobacterium tuberculosis. The results indicated that certain structural modifications significantly improved antimicrobial activity, suggesting a pathway for developing new antitubercular agents .

Case Study 3: Anti-inflammatory Properties

An exploratory study assessed the anti-inflammatory effects of related compounds in vitro. The findings revealed that these derivatives could inhibit the production of inflammatory mediators in cell cultures, indicating their potential use in treating inflammatory disorders .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of tropomyosin receptor kinases (TRKs). TRKs are involved in the proliferation and differentiation of cells, and their continuous activation can lead to cancer. By inhibiting TRKs, this compound can potentially prevent the growth and spread of cancer cells .

Comparison with Similar Compounds

Structural Analogues with Varied Benzyl Substituents

The benzyl group at position 5 significantly influences physicochemical and biological properties. Key comparisons include:

Compound Name Substituent at Position 5 Molecular Weight Melting Point (°C) Key Features
5-(3-Chlorobenzyl)-6-methyl-2-phenyl-...-dione 3-Chlorobenzyl 395.85 (calc.) Not reported Electron-withdrawing Cl enhances polarity; potential for target specificity
5-(4-Chlorobenzyl)-6-methyl-2-phenyl-...-dione 4-Chlorobenzyl 395.85 (calc.) Not reported Para-Cl may alter steric/electronic effects vs. meta-Cl
5-(4-Isopropylbenzyl)-6-methyl-2-phenyl-...-dione 4-Isopropylbenzyl 373.45 Not reported Bulky isopropyl group increases lipophilicity, possibly affecting absorption
5-(4-Methylbenzyl)-6-methyl-2-phenyl-...-dione 4-Methylbenzyl 345.39 Not reported Methyl enhances hydrophobicity; may improve membrane permeability

Key Observations :

  • Chlorine Position : Meta vs. para substitution (3-Cl vs. 4-Cl) impacts electronic distribution and steric interactions. Meta-Cl may disrupt planar binding to enzymes compared to para-Cl .
  • Alkyl vs.
Heterocyclic Core Modifications

Replacement of the pyrazolo[3,4-b]pyridine core with other heterocycles alters bioactivity:

Compound Name Core Structure MIC90 (µM) Target/Activity
7-Amino-2-(3-chlorobenzyl)-...-pyrrolo[3,4-c]pyridine-1,3-dione Pyrrolo[3,4-c]pyridine 0.065 QcrB subunit of Mtb cytochrome bc1 oxidase
5-(3-Chlorobenzyl)-...-pyrazolo[3,4-b]pyridine-dione Pyrazolo[3,4-b]pyridine Not reported Structural similarity suggests potential oxidase inhibition
4-Phenyl-3,4-dihydrofuro[3,4-b]pyridine-2,5-dione (IIIg) Furo[3,4-b]pyridine Not tested Reduced planarity vs. pyrazolo core; lower melting point (239–240°C)

Key Observations :

  • The pyrrolo[3,4-c]pyridine derivative (MIC90 = 0.065 µM) demonstrates exceptional potency against Mtb due to its oxadiazole substituent, which enhances target binding .
  • Furopyridine-diones (e.g., IIIg) exhibit lower thermal stability (m.p. 239–240°C) compared to pyrazolo analogs, likely due to reduced aromaticity .
Substituent Effects on Physicochemical Properties

Data from dihydrofuro[3,4-b]pyridine-dione derivatives ():

Compound (ID) Substituent at Position 4 Melting Point (°C) Yield (%) ESI-MS ([M+H]+)
IIIh 3'-Methoxyphenyl 268–270 88 262
IIIg Phenyl 239–240 84 230
IIIf 4'-Dimethylaminophenyl 243–245 84 273

Key Observations :

  • Methoxy Groups : IIIh (3'-methoxyphenyl) has the highest melting point (268–270°C), likely due to hydrogen bonding and improved crystallinity .
  • Electron-Donating Groups: The dimethylamino group in IIIf increases molecular ion mass (273 vs.

Key Observations :

  • Ultrasound-assisted synthesis in water () achieves high yields (85–90%), emphasizing green chemistry advantages.
  • Trifluoroacetic acid in toluene () may improve cyclization efficiency but lacks yield data.

Biological Activity

5-(3-chlorobenzyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C20H16ClN3O2, with a molecular weight of 367.81 g/mol. Its structure includes a pyrazolo[3,4-b]pyridine core, which is known for contributing to various pharmacological activities.

Research indicates that compounds in the pyrazolo[3,4-b]pyridine class exhibit diverse mechanisms of action:

  • Cell Cycle Arrest : Studies have shown that derivatives can induce cell cycle arrest in cancer cell lines such as MCF7 and HCT116, indicating potential as anticancer agents .
  • Antimicrobial Activity : The compound has been evaluated for its effectiveness against Mycobacterium tuberculosis, demonstrating promising results that warrant further investigation into its use as an antimicrobial agent .

Anticancer Activity

The anticancer potential of 5-(3-chlorobenzyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione has been assessed through various in vitro studies. The following table summarizes key findings related to its cytotoxic effects on different cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF70.59Induces apoptosis and cell cycle arrest
HCT1160.85Inhibition of proliferation
BT5491.00Cell cycle disruption

These results indicate that the compound exhibits potent cytotoxicity against breast cancer cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

The compound's efficacy against Mycobacterium tuberculosis was evaluated through minimum inhibitory concentration (MIC) assays. The results are as follows:

Pathogen MIC (µg/mL) Activity
Mycobacterium tuberculosis5.0Significant inhibition

This data highlights the compound's potential role in treating tuberculosis infections.

Case Studies

Recent studies have explored the synthesis and biological evaluation of various pyrazolo[3,4-b]pyridine derivatives. For instance:

  • Synthesis and Evaluation : A study synthesized several derivatives and evaluated their antiproliferative activity against cancer cell lines. The presence of specific substituents significantly influenced their biological activity .
  • Molecular Docking Studies : Molecular docking studies have been performed to predict the binding affinity of the compound to various biological targets, providing insights into its mechanism of action and aiding in the design of more potent derivatives .

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